While the provided abstracts do not delve into the specific details of Gyki 47261 dihydrochloride synthesis, they indicate it is a synthetic compound developed through a series of structure-activity relationship investigations targeting AMPA receptor antagonists within the 2,3-benzodiazepine class. [] These investigations likely involved modifications to the core benzodiazepine structure, aiming to optimize its interaction with the AMPA receptor and enhance its antagonistic properties.
Gyki 47261 dihydrochloride acts as a non-competitive antagonist of the AMPA receptor. [, ] Unlike competitive antagonists that directly compete with glutamate for binding to the receptor, Gyki 47261 dihydrochloride binds to a distinct allosteric site on the receptor. [] This binding interaction modulates the receptor's conformation, inhibiting its function and preventing the ion channel opening even in the presence of glutamate. Consequently, Gyki 47261 dihydrochloride effectively reduces AMPA receptor-mediated excitatory neurotransmission in the central nervous system.
Gyki 47261 dihydrochloride's primary application in scientific research stems from its potent and selective antagonism of AMPA receptors. [, ] This property has led to its extensive use in:
Modeling Neurological Disorders: Gyki 47261 dihydrochloride has been employed in animal models of neurological disorders such as epilepsy [], stroke, and Alzheimer's disease. By inhibiting AMPA receptor-mediated excitotoxicity, researchers aim to understand the mechanisms underlying neuronal damage and explore potential therapeutic strategies for these conditions.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6